1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that features a furan ring and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds include:
1-(2-(Furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound has a furan ring at a different position, which may affect its reactivity and biological activity.
1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of a urea group, which can influence its chemical properties and applications.
1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)carbamate: This compound has a carbamate group, which may alter its stability and reactivity.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJWMTYPFBXTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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